molecular formula C6H8BrF3 B155970 6-Bromo-1,1,2-trifluorohex-1-ene CAS No. 126828-29-3

6-Bromo-1,1,2-trifluorohex-1-ene

Cat. No. B155970
M. Wt: 217.03 g/mol
InChI Key: YSTVLPSZAHXMQI-UHFFFAOYSA-N
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Description

The compound "6-Bromo-1,1,2-trifluorohex-1-ene" is a fluorinated alkene with a bromine atom attached to the sixth carbon in the chain. This structure suggests potential reactivity both in terms of the alkene moiety and the bromine atom, which can be involved in various chemical reactions.

Synthesis Analysis

The synthesis of related bromo- and trifluoromethyl-containing alkenes has been reported in several studies. For instance, a three-step synthesis of 1-bromo-3-trifluoromethylbut-2-ene starting from 1,1,1-trifluoroacetone has been described, achieving an overall yield of 54% . Another study reports a two-step synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from hexafluoroacetone with an overall yield of 35% . These methods could potentially be adapted for the synthesis of "6-Bromo-1,1,2-trifluorohex-1-ene" by altering the carbon chain length and the position of the functional groups.

Molecular Structure Analysis

The molecular structure of bromo- and trifluoromethyl-containing alkenes is characterized by the presence of a carbon-carbon double bond and a bromine atom, which can significantly influence the reactivity and stability of the molecule. The presence of trifluoromethyl groups can also affect the molecule's electronic properties, making it more electrophilic .

Chemical Reactions Analysis

The bromine atom in such molecules can participate in various chemical reactions, such as radical copolymerization , electrophilic addition , and nucleophilic substitution . For example, the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene has been studied, and the reactivity ratios of the monomers have been assessed . The electrophilic reactivity of 1-bromo-3-trifluoromethylbut-2-ene towards different nucleophiles has also been explored, leading to various substitution products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and trifluoromethyl-containing alkenes are influenced by the presence of the bromine atom and the trifluoromethyl groups. These groups can increase the molecule's polarity and potentially its boiling point. The reactivity of such compounds can be exploited in the synthesis of more complex molecules, such as the construction of biologically important CF3-bearing azaheterocycles . Additionally, the thermal properties of copolymers derived from these monomers have been studied, showing that the incorporation of brominated monomers can lead to more thermally stable materials .

Scientific Research Applications

Environmental and Health Impacts of Brominated and Fluorinated Compounds

  • Environmental Concentrations and Toxicology of Brominated Phenols : Studies detail the environmental presence and toxicological impact of brominated phenols, which are intermediates in the synthesis of brominated flame retardants and can degrade into various brominated substances. These compounds, including tribromophenol, are found ubiquitously in the environment due to multiple sources and their degradation products. The research calls for a better understanding of their toxicokinetics, toxicodynamics, and environmental roles (Koch & Sures, 2018).

  • Novel Brominated Flame Retardants : A comprehensive review of the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods. The review discusses the need for further research on the occurrence, environmental fate, and toxicity of these compounds due to the increasing application and potential risks associated with NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).

  • Environmental Concentrations of Engineered Nanomaterials : This review focuses on the environmental concentrations of various engineered nanomaterials, including those that could be related to the production or use of fluorinated and brominated compounds. The study highlights the current knowledge gaps and the need for specific analytical methods for detecting these materials in the environment (Gottschalk, Sun, & Nowack, 2013).

  • Toxicity of Novel Fluorinated Alternatives : Research on the sources, environmental distribution, and health risks associated with novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs). The study emphasizes the systemic multiple organ toxicities of these alternatives, highlighting the need for more toxicological studies to assess their long-term use (Wang et al., 2019).

Safety And Hazards

Safety measures for handling 6-Bromo-1,1,2-trifluorohex-1-ene include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . More detailed safety and hazard information can be found in its Safety Data Sheet .

properties

IUPAC Name

6-bromo-1,1,2-trifluorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTVLPSZAHXMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371343
Record name 6-bromo-1,1,2-trifluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,1,2-trifluorohex-1-ene

CAS RN

126828-29-3
Record name 6-bromo-1,1,2-trifluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126828-29-3
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